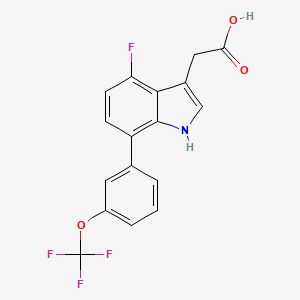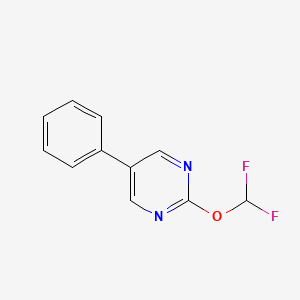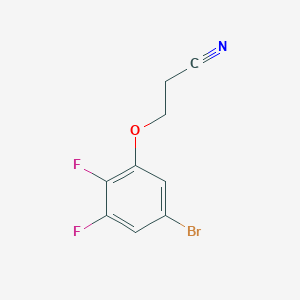![molecular formula C8H15BrO B13080268 [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromo group and a methylpropan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane typically involves the reaction of cyclobutanol with 1-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclobutane derivatives.
Elimination: Formation of alkenes such as cyclobutene.
Oxidation: Formation of cyclobutanol or cyclobutanone.
Wissenschaftliche Forschungsanwendungen
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane can be compared with other similar compounds such as:
[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: Similar in structure but with an additional chlorine atom and a longer carbon chain.
1-Bromo-2-methylpropane: Lacks the cyclobutane ring and the oxy group, making it less complex.
Cyclobutanol: Contains a hydroxyl group instead of the bromo and methylpropan-2-yloxy groups.
Eigenschaften
Molekularformel |
C8H15BrO |
|---|---|
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
(1-bromo-2-methylpropan-2-yl)oxycyclobutane |
InChI |
InChI=1S/C8H15BrO/c1-8(2,6-9)10-7-4-3-5-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
IYYAKMVHSLTPNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CBr)OC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)













